molecular formula C17H24O4 B1310538 Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate CAS No. 362669-41-8

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate

Cat. No.: B1310538
CAS No.: 362669-41-8
M. Wt: 292.4 g/mol
InChI Key: SOAKQIVMCICRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an octanoic acid chain, which is further substituted with a 4-methoxyphenyl group and a keto group at the eighth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate typically involves a multi-step process. One common method is the esterification of 8-(4-methoxyphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Another approach involves the use of a Grignard reagent. In this method, 4-methoxyphenylmagnesium bromide is reacted with ethyl 8-oxooctanoate in an anhydrous ether solvent. The reaction mixture is then quenched with water and acidified to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, which can be easily separated and reused, is also common in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 8-(4-methoxyphenyl)-8-oxooctanoic acid.

    Reduction: Ethyl 8-(4-methoxyphenyl)-8-hydroxyoctanoate.

    Substitution: Ethyl 8-(4-hydroxyphenyl)-8-oxooctanoate.

Scientific Research Applications

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The compound’s keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate can be compared with similar compounds such as:

    Ethyl 8-(4-hydroxyphenyl)-8-oxooctanoate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.

    Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Contains a methyl group instead of a methoxy group, which affects its hydrophobicity and interaction with biological targets.

    Ethyl 8-(4-chlorophenyl)-8-oxooctanoate:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 8-(4-methoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-21-17(19)9-7-5-4-6-8-16(18)14-10-12-15(20-2)13-11-14/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAKQIVMCICRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446201
Record name ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362669-41-8
Record name ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that described above for 49a, but substituting p-anisoyl chloride for benzoyl chloride, the title compound was obtained as a light yellow solid in 59% yield: 1H NMR (300 MHz, CDCl3) δ 7.94 (d, J=9.0 Hz, 2H), 6.93 (d, J=9.0 Hz, 2H), 4.12 (q, J=6.9 Hz, 2H), 3.87 (s, 3H), 2.91 (t, J=7.2 Hz, 2H), 2.30(t, J=7.5 Hz, 2H), 1.74 (m, 2H), 1.65 (m, 2H), 1.39 (m, 4H), 1.25 (t, J=6.9 Hz, 3H); 13C NMR (75.4 MHz, CDCl3) δ 14.19, 24.29, 24.75, 28.91, 28.96, 34.21, 38.06, 55.37, 60.10, 113.58, 130.02, 130.21, 163.23, 173.71, 198.93.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.